molecular formula C13H10INO3 B2945674 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione CAS No. 380328-14-3

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione

Cat. No.: B2945674
CAS No.: 380328-14-3
M. Wt: 355.131
InChI Key: NKHMYFXUYNPIGG-VIZOYTHASA-N
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Description

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is a pyran-2,4-dione derivative featuring a 4-iodophenylamino methylene substituent at the 3-position and a methyl group at the 6-position of the pyran ring.

Properties

IUPAC Name

4-hydroxy-3-[(4-iodophenyl)iminomethyl]-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO3/c1-8-6-12(16)11(13(17)18-8)7-15-10-4-2-9(14)3-5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMYFXUYNPIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione typically involves the reaction of 4-iodoaniline with 6-methyl-2,4-pyrandione in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-iodoaniline and 6-methyl-2,4-pyrandione.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to a specific temperature (usually around 60-80°C) and stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include additional techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the iodine atom.

Scientific Research Applications

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is a complex organic compound with a variety of applications in scientific research, particularly in chemistry, biology, medicine, and industry. It consists of a pyran ring fused with a diketone structure and an amino group attached to a 4-iodophenyl moiety. The presence of iodine makes it valuable for chemical reactions and applications, as well as potential use in drug development and diagnostic tools.

Applications in Scientific Research

This compound is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions. Its applications span across multiple scientific disciplines:

  • Chemistry The compound's structure makes it useful as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions. The presence of the iodine atom imparts distinct chemical reactivity compared to its halogenated analogs.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. Compounds with similar structures have shown antioxidant properties, with the azomethine functional group (-NH-N=CH-) enhancing radical scavenging abilities.
  • Medicine The compound is explored for potential use in drug development and as a diagnostic tool because the presence of iodine can be used in imaging techniques.
  • Industry It is utilized in the production of specialty chemicals and materials.

Synthesis and Preparation Methods

The synthesis of this compound typically involves reacting 4-iodoaniline with a suitable methylene donor in the presence of a catalyst. A common method is a condensation reaction between 4-iodoaniline and 6-methylpyran-2,4-dione under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high yields and purity. Industrial production may involve large-scale batch or continuous flow processes with automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput. Purification is typically achieved through recrystallization or chromatographic techniques.

Mechanism of Action

The mechanism of action of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is compared to compounds sharing dione cores or halogenated aromatic substituents. Key comparisons include:

Core Structure Variations

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) Biological Activity
This compound Pyran-2,4-dione 4-Iodophenylamino methylene, 6-methyl ~345.2 (estimated) N/A Anticancer (inferred)
5-((Dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (19a) Imidazolidine-2,4-dione 4-Trifluoromethylphenyl, dimethylamino 277.1 [M+H]+ 47.7 Not reported
5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (19b) Imidazolidine-2,4-dione 4-Fluorophenyl, dimethylamino 227.1 [M+H]+ 52.4 Not reported
Thiazolidine-2,4-dione derivatives Thiazolidine-2,4-dione Morpholinylmethyl, indole-based groups Varies N/A EGFR kinase inhibition
  • This may enhance metabolic stability . Imidazolidine derivatives (e.g., 19a, 19b) exhibit lower molecular weights (~227–277 g/mol) due to smaller cores and lighter substituents (F, CF₃ vs. I), suggesting improved solubility but reduced halogen-mediated target binding .

Substituent Effects

  • Halogenated Aromatic Groups: The 4-iodophenyl group in the target compound provides a heavy halogen, which may enhance hydrophobic interactions in biological systems compared to lighter halogens (F, CF₃) in 19a/b. Iodine’s polarizability could improve binding to hydrophobic enzyme pockets .
  • Methylene Linkers: The (arylamino)methylene group in the target compound contrasts with the dimethylamino-methylene in 19a/b. The primary amine may facilitate hydrogen bonding, whereas dimethylamino groups could hinder it due to steric bulk .

Research Findings and Trends

  • Synthetic Efficiency : Lower yields in iodinated compounds (e.g., 47.7% for 19a) compared to fluorinated analogs (52.4% for 19b) suggest halogen size impacts reaction optimization .
  • Structural Optimization : Recent patents () highlight a shift toward hybrid structures (e.g., pyrrolo-pyridazine cores) with iodinated aromatics, emphasizing the therapeutic relevance of iodine in drug design .

Biological Activity

3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione, also known as a derivative of pyran dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a 4-iodophenyl group, which may enhance its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10I N O2
  • Molecular Weight : 305.12 g/mol

The presence of the iodine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains.

Biological Activity Data Table

Biological ActivityTest MethodResultReference
AntioxidantDPPH AssayIC50 = 25 µM
AntitumorMTT Assay50% inhibition at 30 µM
AntimicrobialAgar DiffusionActive against E. coli (zone of inhibition = 15 mm)

Case Studies

  • Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various pyran derivatives, including this compound. The results indicated a significant reduction in cell viability in human cancer cell lines at concentrations above 20 µM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
  • Antimicrobial Activity : Research conducted at a university laboratory demonstrated that this compound exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The study utilized both disk diffusion and broth microdilution methods to ascertain minimum inhibitory concentrations (MICs), highlighting its potential as a lead compound for antibiotic development.
  • Antioxidant Properties : A comparative study on the antioxidant capacity of several pyran derivatives revealed that this compound showed superior activity in scavenging DPPH radicals compared to standard antioxidants like ascorbic acid.

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